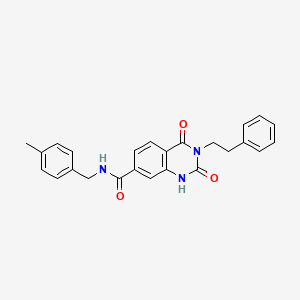

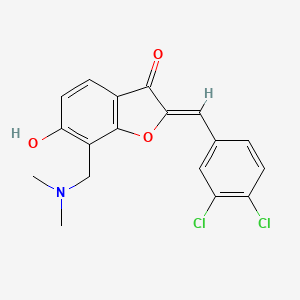

![molecular formula C11H14ClF3N2O2 B3008589 [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate CAS No. 303148-53-0](/img/structure/B3008589.png)

[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate, also known as Compound A, is an organic compound with a molecular formula of C10H12ClF3N2O2. It is a colorless crystalline solid that is soluble in water and ethanol. Compound A has a variety of applications in scientific research, including being used as a reagent in synthetic organic chemistry, as a catalyst in chemical reactions, and as a model compound for studying the mechanism of action of pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Enzyme-Catalyzed Reactions

A study by Kao and Tsai (2016) explored the lipase-catalyzed regioselective methanolysis of dipyrazolides for preparing optically pure regioisomers, demonstrating the compound's relevance in enzymatic reactions and chiral chemistry. The analysis also sheds light on the kinetic parameters and the influence of methanol concentration on these reactions (Kao & Tsai, 2016).

Chemical Reactions in Organic Solvents

Research by Baeva et al. (2020) highlights the reaction of related compounds in different solvents, leading to the formation of substituted pyrazoles. This study is crucial for understanding the chemical behavior of these compounds in various organic solvents and their potential applications in synthetic organic chemistry (Baeva et al., 2020).

Applications in Medicinal Chemistry

Bhat et al. (2016) synthesized a series of triazolyl chalcone derivatives, highlighting the potential antimicrobial, antioxidant, and anticancer activities of these compounds. This study is significant for understanding the compound's potential applications in medicinal chemistry and drug design (Bhat et al., 2016).

Structural Analysis and Characterization

The work of Shen et al. (2012) on the structural characterization of pyrazole derivatives provides insights into the molecular structure and computational study of these compounds. This research is essential for understanding the molecular geometry, electronic structure, and potential applications in materials science (Shen et al., 2012).

Catalysis and Synthetic Applications

Boussalah et al. (2009) reported the synthesis of functional multidendate ligands, including derivatives of the compound . These ligands were examined for their catalytic properties, particularly in the oxidation of catechol to quinone. This research is vital for understanding the role of these compounds in catalysis and synthetic applications (Boussalah et al., 2009).

Eigenschaften

IUPAC Name |

[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClF3N2O2/c1-3-4-5-8(18)19-6-7-9(11(13,14)15)16-17(2)10(7)12/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNXBJURNAIOQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC1=C(N(N=C1C(F)(F)F)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

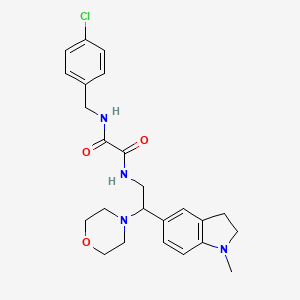

![7-tert-butyl-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008507.png)

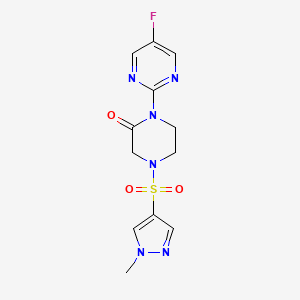

![Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B3008512.png)

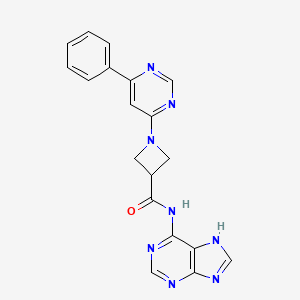

![Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3008515.png)

![6-tert-butyl-8-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3008520.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one](/img/structure/B3008524.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B3008527.png)